2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride
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Description
2-amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O2S and its molecular weight is 251.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-amino-N-[(pyridin-2-yl)methyl]ethane-1-sulfonamide hydrochloride are metal ions such as Mn(II) and Fe(II) . These structures contain five nitrogen atoms that can form coordinate bonds with these metal ions .
Mode of Action
The compound interacts with its targets by forming coordinate bonds. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) . This interaction results in the formation of complexes that are potentially useful agents for targeted delivery of NO to in vivo biological sites .
Biochemical Pathways
The affected pathways involve the endogenous production of nitric oxide (NO). NO is a signaling molecule that is released into the endothelial cells by the action of nitric oxide synthases (NOSs) . It plays important roles in a variety of physiological functions .
Result of Action
The molecular and cellular effects of the compound’s action involve the delivery of NO to biological sites such as tumors . NO can reverse resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death .
Biochemical Analysis
Biochemical Properties
2-Amino-N-(pyridin-2-ylmethyl)ethane-1-sulfonamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase and dihydropteroate synthetase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of essential biomolecules, thereby exerting its therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions and cyclic AMP. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been observed to downregulate the expression of genes involved in inflammation and upregulate those associated with apoptosis, thereby promoting cell death in certain cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit enzyme activity. This binding often involves hydrogen bonding and van der Waals interactions, which stabilize the compound-enzyme complex. Additionally, the compound can induce conformational changes in the enzyme structure, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its inhibitory effects on enzymes and cellular processes can persist for several hours to days, depending on the concentration and environmental conditions. These temporal effects are crucial for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can either be excreted or further processed by other enzymes. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the flow of metabolites and impacting overall cellular metabolism .
Properties
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S.ClH/c9-4-6-14(12,13)11-7-8-3-1-2-5-10-8;/h1-3,5,11H,4,6-7,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGORNKTUNXFFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630096-72-8 |
Source
|
Record name | Ethanesulfonamide, 2-amino-N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630096-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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